(5-Chloro-6-methoxypyridin-3-yl)methanamine hydrochloride
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Overview
Description
(5-Chloro-6-methoxypyridin-3-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C7H9ClN2O·HCl. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-6-methoxypyridin-3-yl)methanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-chloro-6-methoxypyridine.
Methanamine Introduction: The next step involves the introduction of the methanamine group to the pyridine ring. This can be achieved through a nucleophilic substitution reaction.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.
Purification Steps: The product is purified using techniques such as crystallization, filtration, and drying to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methanamine group may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the functional groups attached to the pyridine ring.
Substitution: The compound can participate in substitution reactions, where the chlorine atom or the methanamine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It is used in catalytic reactions to facilitate the formation of specific products.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand its interaction with biological molecules.
Medicine:
Pharmaceutical Research: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical drugs.
Industry:
Chemical Manufacturing: The compound is used in the manufacturing of various chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Chloro-6-methoxypyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(6-Methoxypyridin-3-yl)methanamine: This compound is structurally similar but lacks the chlorine atom.
1-(5-Fluoro-6-methoxy-3-pyridinyl)methanamine: This compound has a fluorine atom instead of chlorine.
Uniqueness:
Chlorine Substitution: The presence of the chlorine atom in (5-Chloro-6-methoxypyridin-3-yl)methanamine hydrochloride imparts unique chemical properties, such as increased reactivity and potential biological activity.
Methanamine Group: The methanamine group enhances the compound’s ability to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(5-chloro-6-methoxypyridin-3-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O.ClH/c1-11-7-6(8)2-5(3-9)4-10-7;/h2,4H,3,9H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTOUTBPUYPXCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)CN)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820703-71-6 |
Source
|
Record name | (5-chloro-6-methoxypyridin-3-yl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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